N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety, a sulfanyl-linked imidazole ring substituted with a 4-ethoxyphenyl group, and an acetamide side chain.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-25-16-6-4-15(5-7-16)23-10-9-21-20(23)28-12-19(24)22-14-3-8-17-18(11-14)27-13-26-17/h3-11H,2,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNXHGJLUZVRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a sulfanyl-acetamide linker under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The benzodioxole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole and Benzimidazole Sulfonyl Derivatives
Compound 29 (N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide) shares the acetamide and benzimidazole core but differs in substituents:
- Key Differences :
- A methylsulfonyl group at position 5 and an ethyl group at position 1 on the benzimidazole ring.
- The benzodioxol moiety is replaced with a simpler phenyl ring.
Thiazolidinone-Tautomeric Acetamides
3c-I/3c-A (tautomers of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide) exhibit dynamic structural behavior:
- Key Differences: Thiazolidinone ring replaces the imidazole-sulfanyl group. Tautomerism (1:1 ratio) introduces conformational flexibility, which may affect binding specificity compared to the rigid imidazole core in the target compound .
- Inferred Properties: The thiazolidinone’s carbonyl group could enhance hydrogen-bonding interactions but may reduce chemical stability under physiological conditions.
Fluorophenyl- and Dimethoxyphenyl-Substituted Analogs
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () highlights substituent effects:
- Key Differences :
- Additional 3,4-dimethoxyphenyl and 4-fluorophenyl groups on the imidazole ring.
- Molecular weight increases to 503.57 g/mol (vs. ~389–494 g/mol for others).
- Fluorine substitution may increase metabolic resistance but could introduce steric hindrance at binding sites .
Thiadiazole and Chlorophenyl Derivatives
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () and N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () demonstrate heterocyclic diversity:
- Key Differences :
- Thiadiazole or chlorophenyl groups replace benzodioxol or ethoxyphenyl moieties.
- Inferred Properties :
- Thiadiazole’s electron-deficient nature may alter binding to redox-sensitive targets.
- Chlorine atoms increase electronegativity, enhancing receptor affinity but possibly elevating toxicity risks .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, an imidazole ring, and a sulfanyl group. Its molecular formula is , and it has been characterized for its interactions with various biological targets.
Research indicates that this compound may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The imidazole ring can act as a competitive inhibitor for enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.
- Interaction with Receptors : The benzodioxole component may interact with various receptors, influencing cellular signaling pathways related to cancer progression.
- Free Radical Scavenging : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A498 (Renal) | 10.0 | Inhibition of COX-2 and NF-kB signaling |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Notable results include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
These findings indicate that the compound may be effective against both bacterial and fungal infections.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in inflammatory markers (e.g., CRP and IL-6) after treatment, suggesting its potential as an adjunct therapy in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
